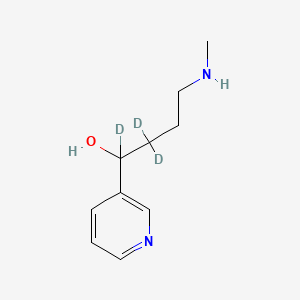
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated analog of a compound that is structurally related to tobacco-specific nitrosamines. These compounds are known for their presence in tobacco and their potential carcinogenic properties . The deuterated form is often used in scientific research to study metabolic pathways and mechanisms of action due to its stability and distinguishable properties in mass spectrometry.
Vorbereitungsmethoden
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves several steps, typically starting with the preparation of the pyridyl precursor. The synthetic route may include:
Nucleophilic substitution: A pyridine derivative undergoes nucleophilic substitution to introduce the methylamino group.
Reduction: The intermediate compound is then reduced to form the butanol structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents onto the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has several applications in scientific research:
Chemistry: It is used to study reaction mechanisms and pathways, particularly in the context of deuterium isotope effects.
Biology: The compound is utilized in metabolic studies to trace the biochemical pathways and understand the metabolism of related compounds.
Wirkmechanismus
The mechanism by which 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 exerts its effects involves its interaction with cellular components. The compound can be metabolized to form reactive intermediates that interact with DNA, leading to mutations and potential carcinogenesis. The molecular targets include various enzymes involved in the metabolic activation and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tobacco-specific nitrosamines such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Compared to these compounds, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is unique due to its deuterated form, which provides stability and distinct analytical properties. This uniqueness makes it valuable in research applications where precise tracking and analysis are required .
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-nitroso-N-methyl-4-aminobutyric acid
- Pyridinium salts
Eigenschaften
IUPAC Name |
1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-XSXFABECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662091 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189642-32-7 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/new.no-structure.jpg)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)




![(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene](/img/structure/B563171.png)


